2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde
Overview
Description
2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde is an organic compound characterized by the presence of a chlorophenyl group attached to a dimethylaminopropenal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde typically involves the reaction of 4-chlorobenzaldehyde with dimethylamine and acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl azide: Similar in structure but contains an azide group instead of the dimethylaminopropenal moiety.
Dichlorodiphenyldichloroethane (DDD): Contains a chlorophenyl group but differs in the rest of the structure.
Uniqueness
2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H12ClNO |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-8H,1-2H3 |
InChI Key |
WYRALGSIFBXIIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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